Ti-Bzac-Cl2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

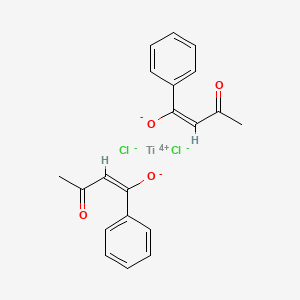

Ti-Bzac-Cl2, also known as this compound, is a useful research compound. Its molecular formula is C20H18Cl2O4Ti and its molecular weight is 441.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Ti-Bzac-Cl2 is synthesized through the reaction of titanium(IV) chloride with 1-phenylbutane-1,3-dione in the presence of suitable solvents. The resulting complex is characterized using various techniques such as:

- Infrared Spectroscopy (IR) : Used to identify functional groups and confirm the formation of the complex.

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and environment of hydrogen atoms.

- Mass Spectrometry (MS) : Helps in determining the molecular weight and structural integrity.

- Cyclic Voltammetry (CV) : Assesses the electrochemical properties of the complex, revealing redox behavior.

These characterization techniques confirm the successful synthesis of this compound and provide a foundation for its subsequent applications in biological systems.

Anticancer Activity

This compound has been studied for its potential anticancer properties. Research indicates that titanium complexes exhibit lower toxicity compared to traditional chemotherapeutics like cisplatin while maintaining significant antitumor activity. The following points summarize key findings:

- In Vitro Studies : this compound demonstrated cytotoxic effects against various cancer cell lines, including colon cancer cells (HT-29). It showed comparable or superior activity to established drugs like 5-fluorouracil .

- Mechanism of Action : The complex interacts with cellular targets, potentially inducing apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Interaction with Biomolecules

Studies have shown that this compound can interact with biomolecules such as proteins and nucleic acids:

- Protein Binding : The complex can bind to proteins like transferrin, which may facilitate targeted delivery to cancer cells .

- DNA Interaction : Although some titanium complexes have shown limited interaction with DNA, this compound's modifications may enhance its binding affinity, suggesting a potential mechanism for its antitumor effects .

Catalytic Applications

This compound also serves as a catalyst in organic reactions:

- Epoxide Ring Opening : The compound has been utilized in catalyzing the ring-opening polymerization of epoxides, showcasing its utility in synthetic organic chemistry .

- Synthesis of Fine Chemicals : Its catalytic properties allow for efficient transformations in the synthesis of fine chemicals and pharmaceuticals.

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

- Case Study 1 : A study on HT-29 colon cancer cells revealed that this compound induced significant cytotoxicity through apoptosis pathways, demonstrating its potential as an alternative anticancer agent .

- Case Study 2 : Research involving protein binding assays indicated that this compound could effectively bind transferrin, suggesting a mechanism for targeted drug delivery in cancer therapy .

Propiedades

Número CAS |

53479-23-5 |

|---|---|

Fórmula molecular |

C20H18Cl2O4Ti |

Peso molecular |

441.1 g/mol |

Nombre IUPAC |

(E)-3-oxo-1-phenylbut-1-en-1-olate;titanium(4+);dichloride |

InChI |

InChI=1S/2C10H10O2.2ClH.Ti/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;;;/h2*2-7,12H,1H3;2*1H;/q;;;;+4/p-4/b2*10-7+;;; |

Clave InChI |

YLQPQLYVHPRJKH-FHPZIRFBSA-J |

SMILES |

CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cl-].[Cl-].[Ti+4] |

SMILES isomérico |

CC(=O)/C=C(/[O-])\C1=CC=CC=C1.CC(=O)/C=C(/[O-])\C1=CC=CC=C1.[Cl-].[Cl-].[Ti+4] |

SMILES canónico |

CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cl-].[Cl-].[Ti+4] |

Sinónimos |

dichlorobis(1-phenyl-1,3-butanedionato)titanium (IV) Ti-BZAC-Cl2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.